molecular formula C5H5NOS B101965 4-Cyano-3-tetrahydrothiophenone CAS No. 16563-14-7

4-Cyano-3-tetrahydrothiophenone

Cat. No. B101965
CAS RN: 16563-14-7
M. Wt: 127.17 g/mol
InChI Key: OHPSBDAUCJNDHP-UHFFFAOYSA-N
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Patent
US04172831

Procedure details

3-Keto-4-cyanotetrahydrothiophene (80 g, 0.629 mol) and o-phenylenediamine (68 g, 0.629 mol) were dissolved by heating in 1.5 liters of industrial methylated spirit. To the solution, glacial acetic acid (3 ml) was added, the solution then being heated under reflux with mechanical stirring for 24 hours. The solution was then chilled and filtered to give the title product as a solid, m.p. 163° C.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
68 g
Type
reactant
Reaction Step One
[Compound]
Name
industrial methylated spirit
Quantity
1.5 L
Type
solvent
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=[C:2]1[CH:6]([C:7]#[N:8])[CH2:5][S:4][CH2:3]1.[C:9]1([NH2:16])[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[NH2:15]>C(O)(=O)C>[NH2:15][C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=1[NH:16][C:2]1[CH2:3][S:4][CH2:5][C:6]=1[C:7]#[N:8]

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
O=C1CSCC1C#N
Name
Quantity
68 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Step Two
Name
industrial methylated spirit
Quantity
1.5 L
Type
solvent
Smiles
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
with mechanical stirring for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution then being heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then chilled
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
NC1=C(NC=2CSCC2C#N)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.